Ciproxifan maleate

Vue d'ensemble

Description

Le maléate de ciproxifan est un antagoniste du récepteur H3 de l'histamine très puissant et sélectif. Il est connu pour sa capacité à moduler la libération d'histamine dans le cerveau en bloquant le récepteur H3 de l'histamine, qui est un autorécepteur inhibiteur situé sur les terminaisons nerveuses histaminergiques . Ce composé a été étudié pour son potentiel à favoriser l'éveil et l'attention, ce qui en fait un candidat pour le traitement des troubles du sommeil et des déficiences cognitives .

Méthodes De Préparation

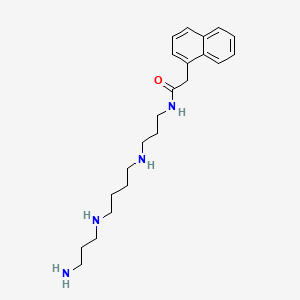

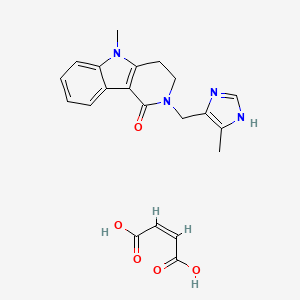

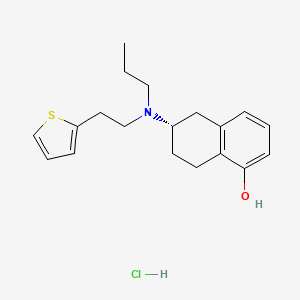

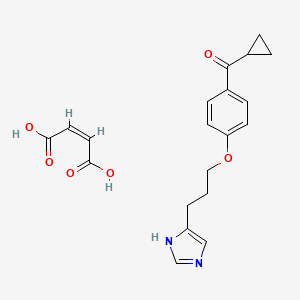

Le maléate de ciproxifan peut être synthétisé par une série de réactions chimiques impliquant la cyclopropyl (4-[3-(1H-imidazol-4-yl)propyloxy]phényl)cétone et l'acide maléique . La voie de synthèse implique généralement les étapes suivantes :

Formation de l'intermédiaire : La réaction commence par la préparation de la cyclopropyl (4-[3-(1H-imidazol-4-yl)propyloxy]phényl)cétone.

Réaction avec l'acide maléique : L'intermédiaire est ensuite mis en réaction avec l'acide maléique pour former le sel de maléate de ciproxifan.

Les méthodes de production industrielle du maléate de ciproxifan ne sont pas largement documentées, mais le processus implique généralement une mise à l'échelle de la synthèse en laboratoire avec des conditions de réaction et des étapes de purification appropriées pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Le maléate de ciproxifan subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du maléate de ciproxifan peut entraîner la formation de dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé.

Applications de la recherche scientifique

Chimie : Il est utilisé comme composé de référence dans les études impliquant les récepteurs H3 de l'histamine.

Médecine : Le maléate de ciproxifan a été proposé comme traitement potentiel des troubles du sommeil tels que la narcolepsie, les déficiences cognitives et des affections comme la maladie d'Alzheimer.

Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques ciblant les récepteurs H3 de l'histamine.

Mécanisme d'action

Le maléate de ciproxifan exerce ses effets en agissant comme un agoniste inverse/antagoniste du récepteur H3 de l'histamine . Le récepteur H3 de l'histamine est un autorécepteur inhibiteur qui module la libération d'histamine dans le cerveau. En bloquant ce récepteur, le maléate de ciproxifan augmente la libération d'histamine, qui a un effet excitant sur le cerveau par l'intermédiaire des récepteurs H1 de l'histamine dans le cortex cérébral . Cela conduit à une augmentation de l'éveil et de l'attention . De plus, le maléate de ciproxifan peut bloquer les isoformes enzymatiques de la monoamine oxydase A et B de manière réversible chez l'homme et le rat .

Applications De Recherche Scientifique

Chemistry: It is used as a reference compound in studies involving histamine H3 receptors.

Medicine: Ciproxifan maleate has been proposed as a potential treatment for sleep disorders such as narcolepsy, cognitive impairments, and conditions like Alzheimer’s disease.

Industry: The compound is used in the development of pharmaceuticals targeting histamine H3 receptors.

Mécanisme D'action

Ciproxifan maleate exerts its effects by acting as an inverse agonist/antagonist of the histamine H3 receptor . The histamine H3 receptor is an inhibitory autoreceptor that modulates the release of histamine in the brain. By blocking this receptor, this compound increases the release of histamine, which has an excitatory effect on the brain via histamine H1 receptors in the cerebral cortex . This leads to increased wakefulness and attentiveness . Additionally, this compound can block monoamine oxidase A and B enzyme isoforms reversibly in humans and rats .

Comparaison Avec Des Composés Similaires

Le maléate de ciproxifan est unique par sa grande puissance et sa sélectivité pour le récepteur H3 de l'histamine. Les composés similaires comprennent :

Maléate de thioperamide : Un autre antagoniste du récepteur H3 de l'histamine avec des applications similaires en recherche neurologique.

Chlorhydrate de pitolisant : Un antagoniste du récepteur H3 de l'histamine utilisé pour le traitement de la narcolepsie.

Chlorhydrate de ciproxifan : Une autre forme saline de ciproxifan avec des propriétés pharmacologiques similaires.

Le maléate de ciproxifan se distingue par sa forte affinité spécifique à l'espèce pour les récepteurs H3 de l'histamine chez les rongeurs par rapport aux récepteurs humains, ce qui en fait un composé de référence précieux dans les modèles animaux pour les maladies neurologiques .

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQFKEYRALXXEJ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585107 | |

| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184025-19-2 | |

| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciproxifan maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.